Cas no 1215-77-6 (Thiourea,N-(2-methylphenyl)-N'-phenyl-)
1215-77-6 structure
Product Name:Thiourea,N-(2-methylphenyl)-N'-phenyl-
Numero CAS:1215-77-6
MF:C14H14N2S
MW:242.339361667633
CID:200327
PubChem ID:792299
Update Time:2025-04-19
Thiourea,N-(2-methylphenyl)-N'-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiourea,N-(2-methylphenyl)-N'-phenyl-
- 1-imidazol-1-yl-3,3-dimethyl-2-(2-phenylethyl)butan-1-one
- 1-phenyl 3-o-t
- 1-phenyl-3-o-tolyl-thiourea
- AC1LE0ID
- AC1Q5LMH
- AC1Q5LMU
- AC1Q5NJ2
- n-(2-cyanophenyl)-n'-phenylurea
- N-(2-cyano-phenyl)-N'-phenyl-urea
- N-2-Tolyl-N'-phenyl-thioharnstoff
- N-Phenylcarbamoyl-anthranilonitril
- N-phenyl-N'-(2-cyanophenyl)carbamide
- N-phenyl-N'-(o-cyanophenyl)urea
- N-phenyl-N'-(o-tolyl)thiourea
- N-Phenyl-N'-o-tolyl-thioharnstoff
- N-phenyl-N'-o-tolyl-thiourea
- Oprea1_225530
- ST031171
- 1-(2-methylphenyl)-3-phenylthiourea
- 1-Phenyl-3-(O-tolyl)-2-thiourea
- 1215-77-6
- SCHEMBL7760696
- N-phenyl-N'-tolylthiourea
- AKOS000567139
- DTXSID30923834
- MLS001202800
- N-(2-Methylphenyl)-N'-phenylthiourea #
- N-(2-Methylphenyl)-N'-phenylthiourea
- JMMWMCXMSYXCNN-UHFFFAOYSA-N
- NSC37120
- N-(2-Methylphenyl)-N'-phenylcarbamimidothioic acid
- SMR000518693
- HMS2849L14
- CHEMBL1541157
- NSC-37120
-
- Inchi: 1S/C14H14N2S/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17)
- Chiave InChI: JMMWMCXMSYXCNN-UHFFFAOYSA-N
- Sorrisi: S=C(NC1C=CC=CC=1)NC1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 242.08792
- Massa monoisotopica: 242.088
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 249
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 56.2Ų
Proprietà sperimentali
- Densità: 1.249
- Punto di ebollizione: 358.1°Cat760mmHg
- Punto di infiammabilità: 170.4°C
- Indice di rifrazione: 1.726
- PSA: 24.39
- LogP: 3.94990
Thiourea,N-(2-methylphenyl)-N'-phenyl- Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
1215-77-6 (Thiourea,N-(2-methylphenyl)-N'-phenyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso